2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide features a 1,2,4-triazole core substituted at position 5 with a 3-chlorophenyl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-fluorophenyl group. This structural framework is common among bioactive triazole derivatives, which are studied for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
These features are critical for modulating pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C16H13ClFN5OS |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-4-1-3-10(7-11)15-21-22-16(23(15)19)25-9-14(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
InChI Key |
YVKNBCUIJYRKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chlorobenzoic Acid Hydrazide
The synthesis begins with the conversion of 3-chlorobenzoic acid to its hydrazide derivative. This step is critical for subsequent cyclization into the triazole ring.
Procedure :
-
3-Chlorobenzoic acid (0.1 mol) is refluxed with methanol (180 mL) and concentrated H₂SO₄ (6 mL) for 12–14 hours.
-
The mixture is poured into ice, filtered, and recrystallized from ethanol to yield methyl 3-chlorobenzoate (85–90% yield).
-
Methyl 3-chlorobenzoate is then treated with hydrazine hydrate (0.2 mol) in methanol under reflux for 12 hours. The product, 3-chlorobenzohydrazide, is isolated via filtration and recrystallization (yield: 80–85%).
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 3-Chlorobenzoic Acid |
| Reagents | Methanol, H₂SO₄, Hydrazine |
| Reaction Time | 12–14 hours (esterification) |
| Yield | 80–85% (hydrazide) |
Cyclization to 4-Amino-5-(3-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of a base to form the triazole-thiol.
Procedure :
-
3-Chlorobenzohydrazide (0.1 mol) is mixed with CS₂ (15 mL) and potassium hydroxide (0.12 mol) in ethanol (100 mL).
-
The reaction is refluxed for 6–8 hours, cooled, and acidified with dilute HCl to pH 3–4.
-
The precipitated 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is filtered and washed with cold water (yield: 75–80%).
Mechanistic Insight :
Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular dehydration to form the triazole ring.
Optimization Note :
Sulfanyl Substitution with Chloroacetamide Intermediate
The thiol group is alkylated using chloroacetyl chloride to introduce the acetamide backbone.
Procedure :
-
Triazole-thiol (0.1 mol) is dissolved in dry DMF (50 mL) under nitrogen. Chloroacetyl chloride (0.12 mol) is added dropwise at 0–5°C.
-
The mixture is stirred for 4 hours at room temperature, then poured into ice-water. The precipitate, 2-chloro-N-(3-fluorophenyl)acetamide, is filtered and dried (yield: 70–75%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Temperature | 0–5°C (initial), RT (final) |
| Yield | 70–75% |
Coupling with 3-Fluoroaniline
The final step involves nucleophilic substitution between the chloroacetamide and 3-fluoroaniline.
Procedure :
-
2-Chloro-N-(3-fluorophenyl)acetamide (0.1 mol) and triazole-thiol (0.1 mol) are refluxed in ethanol (100 mL) with K₂CO₃ (0.15 mol) for 8–10 hours.
-
The reaction is monitored by TLC (toluene:acetone, 8:2). The product is filtered, washed with ethanol, and recrystallized from ethyl acetate (yield: 65–70%).
Characterization Data :
-
Molecular Formula : C₁₇H₁₂ClFN₅OS
-
Molecular Weight : 403.82 g/mol
-
IR (KBr) : 3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.20 (m, 4H, aromatic-H), 5.10 (s, 2H, NH₂), 3.80 (s, 2H, SCH₂).
Reaction Optimization and Challenges
Cyclization Efficiency
The cyclization step’s yield (75–80%) is limited by competing side reactions, such as oligomerization of CS₂. Studies on analogous systems suggest that using anhydrous ethanol and strict temperature control (reflux at 80°C) improves selectivity.
Alkylation Side Reactions
During sulfanyl substitution, over-alkylation can occur if chloroacetyl chloride is in excess. Stoichiometric ratios of 1:1.2 (triazole-thiol:chloroacetyl chloride) minimize this risk.
Purification and Analytical Methods
Recrystallization :
Chromatography :
-
Column chromatography (silica gel, ethyl acetate/hexane, 1:1) resolves minor impurities, such as unreacted triazole-thiol.
Comparative Analysis with Analogous Compounds
The synthesis mirrors protocols for related derivatives, such as 2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide , with modifications in the aryl substituents and reaction times. Key differences include:
Chemical Reactions Analysis
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles such as alkyl or aryl groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures to 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide may exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that triazole derivatives can inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. This potential makes such compounds interesting candidates for further optimization and development as anti-inflammatory drugs .
Anticancer Potential
The anticancer activity of triazole derivatives has been extensively studied. Research indicates that compounds with similar structural motifs have shown promising results against various cancer cell lines. For example, derivatives of triazoles have been reported to inhibit cancer cell growth with significant percent growth inhibition (PGI) values against multiple cancer types, including ovarian and lung cancers . The specific mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
Agricultural Applications
Triazole compounds are also recognized for their fungicidal properties. They are commonly used in agriculture to protect crops from fungal infections. The sulfanyl group present in 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide may enhance its efficacy as a fungicide by interacting with fungal enzymes or cellular structures.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole derivatives is essential for optimizing their biological activities. Modifications to the phenyl groups or the sulfanyl moiety can significantly impact their pharmacological properties. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Substituent on Triazole Ring | Alters binding affinity to target enzymes |
| Variations in Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Changes in Sulfanyl Group | Modifies interaction with biological macromolecules |
Case Study 1: Anti-inflammatory Activity Assessment
In silico studies have demonstrated that triazole derivatives can effectively bind to the active sites of inflammatory enzymes like 5-LOX. One study utilized molecular docking simulations to evaluate binding affinities and predict the anti-inflammatory potential of various triazole compounds, including those structurally related to 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide .
Case Study 2: Anticancer Efficacy
A series of triazole-based compounds were synthesized and tested against human cancer cell lines. Notably, one derivative exhibited over 80% growth inhibition against ovarian cancer cells (OVCAR-8). The study highlighted the importance of substituent variations on the triazole ring for enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs and their substituent variations are summarized below:
Key Observations :
- Anti-inflammatory Activity : The 3-methylphenyl substituent () enhances activity over diclofenac, suggesting alkyl groups may improve target engagement. The target’s 3-fluorophenyl could mimic this via hydrophobic interactions .
- Electron-Withdrawing Effects : Nitro () and chloro (target) groups improve enzyme inhibition, likely by stabilizing charge-transfer interactions .
- Substituent Position : 3-Chlorophenyl (target) vs. 2-chlorophenyl () may offer better steric compatibility with target proteins, as meta substitution reduces steric hindrance .
Structure-Activity Relationship (SAR) Trends
- Triazole Substituents :
- Acetamide Substituents: Fluorine’s electronegativity (target) vs. methoxy’s hydrogen-bonding capacity () balances hydrophobicity and polarity.
Biological Activity
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H9ClN4O2S
- Molecular Weight : 284.72 g/mol
- CAS Number : Noted for identification in various databases.
The compound's biological activity is primarily attributed to its triazole moiety, which is known for its ability to interact with various biological targets. Triazoles are recognized for their role in inhibiting enzymes and modulating signaling pathways associated with cancer progression.
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazole-thiones showed potent cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. The IC50 values for some derivatives ranged from 6.2 µM to 43.4 µM, suggesting that structural modifications can enhance activity against specific cancer types .
Antimicrobial Activity
The antimicrobial efficacy of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has also been explored. Studies have shown that related triazole compounds possess moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives suggests that:
- Substituents on the Phenyl Ring : The presence of halogens (e.g., Cl or F) significantly influences the biological activity.
- Amino Group Positioning : The position of amino groups on the triazole ring affects potency; optimal positioning enhances interaction with biological targets.
- Sulfanyl Group : The sulfanyl group contributes to the overall stability and interaction profile of the compound.
Study 1: Anticancer Efficacy
A recent study evaluated a series of triazole derivatives for their anticancer potential. The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide was tested against multiple cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at concentrations correlating with structural modifications .
Study 2: Antimicrobial Screening
Another study focused on the antibacterial properties of triazole compounds, including our target compound. Using the agar diffusion method and MIC determination against Salmonella typhi and Bacillus subtilis, it was found that modifications in the phenyl ring enhanced antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization of triazole precursors, sulfanyl group introduction, and acetamide coupling. Key steps:
- Triazole formation : Cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes under reflux in ethanol .
- Sulfanyl linkage : Nucleophilic substitution using mercaptoacetic acid derivatives, optimized at pH 7–8 and 60–80°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Yield optimization requires controlled stoichiometry and inert atmospheres .
Q. How is the compound’s structural integrity validated post-synthesis?
Analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 3-chlorophenyl vs. 3-fluorophenyl) and acetamide connectivity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological testing) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 435.08 for C₁₆H₁₂ClFN₅OS) .
Q. What biological screening methods evaluate its therapeutic potential?
- In vitro assays : Antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) ; anticancer activity via MTT assays (IC₅₀ in HeLa or MCF-7 cells) .
- Target interaction : Molecular docking against enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Single-crystal growth : Slow evaporation from DMSO/ethanol mixtures yields crystals suitable for SHELX refinement .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters; H-bonding networks (e.g., N–H···O between triazole and acetamide) stabilize the structure .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
| Substituent Position | Activity Trend (Example Targets) | Key Reference |
|---|---|---|
| 3-Chlorophenyl (Triazole) | ↑ Anticancer (Topoisomerase II inhibition) | |
| 3-Fluorophenyl (Acetamide) | ↑ Antimicrobial (Membrane disruption) | |
| Sulfanyl group | Enhances solubility and target binding kinetics |
Q. How to address contradictions in biological activity data across studies?
- Variable assay conditions : Normalize protocols (e.g., cell line passage number, serum concentration) .
- Solubility factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in rat hepatocytes) to explain discrepancies in in vivo vs. in vitro results .
Q. What computational strategies predict metabolite formation and toxicity?
- ADMET prediction : SwissADME or ADMETLab 2.0 assess CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation) .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity from thiol-reactive intermediates .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃ vs. Et₃N) to identify optimal conditions .
- Flow chemistry : Continuous reactors improve heat transfer and reduce side product formation during triazole cyclization .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Confirm binding to proposed targets (e.g., kinases) by monitoring protein stability post-compound treatment .
- CRISPR knockouts : Eliminate putative targets (e.g., EGFR) to test activity loss .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
